molecular formula C12H16N4O3S B2673812 2-methoxy-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide CAS No. 1203110-24-0

2-methoxy-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide

Cat. No.: B2673812
CAS No.: 1203110-24-0
M. Wt: 296.35
InChI Key: JQAMLTYVSNDBLD-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide is a complex synthetic compound designed for research applications in medicinal chemistry. It features a 1,2,4-triazolethione core structure, a moiety that is widely recognized for its significant biological potential . This core is further functionalized with a thiophene ring and a 2-methoxy-N-ethylacetamide side chain, which may influence its physicochemical properties and interaction with biological targets. Compounds based on the 1,2,4-triazolethione scaffold have attracted considerable scientific interest due to their diverse biological activities. Research on analogous structures has demonstrated potential in various areas, including serving as anticancer agents by inducing chemopreventive and chemotherapeutic effects, and as antimicrobial and antifungal agents . The specific biological profile of this compound would require further investigation, but the structural framework suggests it is a valuable candidate for hit-to-lead optimization and mechanism of action studies. Applications & Research Value This compound is intended for non-human research use only. It is not for diagnostic or therapeutic use. Its primary research value lies in: • Medicinal Chemistry: Serving as a building block or lead compound for the synthesis and optimization of new bioactive molecules. • Pharmacological Research: Investigating mechanisms of action against specific enzymatic pathways or cellular targets, potentially relevant to cancer and infectious diseases . • Structure-Activity Relationship (SAR) Studies: Helping to elucidate the role of the methoxyacetamide substituent on potency and selectivity compared to other side chains.

Properties

IUPAC Name

2-methoxy-N-[2-(4-methyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3S/c1-15-11(9-4-3-7-20-9)14-16(12(15)18)6-5-13-10(17)8-19-2/h3-4,7H,5-6,8H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAMLTYVSNDBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)COC)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Methoxy group : Enhances lipophilicity and may influence permeability.
  • Thiazole ring : Known for its biological activity in various pharmacological contexts.
  • Triazole moiety : Often associated with antifungal and anticancer properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Thiadiazole derivatives , closely related to triazoles, have shown significant efficacy against various cancer cell lines. These derivatives demonstrated decreased viability in human leukemia and melanoma cells by inducing apoptosis through caspase activation pathways .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Tumor Growth : Similar compounds have been noted to inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division .
  • Apoptosis Induction : The activation of intrinsic pathways leading to apoptosis has been observed in related triazole derivatives .

In Vitro Studies

A study evaluating the effects of related thiazole and triazole compounds reported:

CompoundCell LineEffect
Thiadiazole DerivativeHL-60 (Leukemia)Decreased viability by 70%
Triazole DerivativeA549 (Lung Cancer)Induction of apoptosis

These findings suggest that the structural features of this compound may confer similar anticancer properties.

In Vivo Studies

Animal models have also been utilized to assess the efficacy of triazole derivatives in tumor growth inhibition. For example:

  • Xenograft models treated with triazole compounds exhibited significant tumor size reduction compared to controls, indicating potential therapeutic applications .

Case Studies

Several case studies have explored the biological activity of compounds with similar structures:

  • Study on Thiadiazole Derivatives : Evaluated their effects on various cancer cell lines and reported a consistent decrease in cell viability across multiple types .
  • Triazole-Based Anticancer Agents : Highlighted their ability to inhibit tumor growth in preclinical models, paving the way for further clinical investigations .

Scientific Research Applications

Biological Applications

  • Antimicrobial Activity
    • Studies have shown that triazole derivatives exhibit significant antimicrobial properties. The incorporation of the thiophene ring is believed to enhance this activity by affecting the compound's interaction with microbial membranes. Research indicates that similar compounds demonstrate efficacy against various bacterial strains and fungi .
  • Anticancer Properties
    • Compounds with triazole structures have been investigated for their anticancer potential. For instance, derivatives have shown activity against several cancer cell lines, including those from breast and lung cancers. The mechanism often involves inducing apoptosis in cancer cells through various pathways .
  • Anti-inflammatory Effects
    • Some studies suggest that triazole derivatives can modulate inflammatory responses, making them candidates for developing anti-inflammatory drugs. The specific mechanism may involve inhibition of pro-inflammatory cytokines .

Synthetic Methodologies

The synthesis of 2-methoxy-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide typically involves multi-step reactions:

  • Formation of the Triazole Ring : This is often achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
  • Introduction of the Thiophene Moiety : This can be accomplished via electrophilic aromatic substitution or through coupling reactions with thiophene derivatives.
  • Final Acetylation : The final step usually involves acetylation to introduce the acetamide group, enhancing solubility and biological activity.

Case Study 1: Anticancer Activity

A study evaluated various triazole derivatives for their cytotoxic effects against human cancer cell lines. Among these, the compound demonstrated significant antiproliferative activity with an IC50 value lower than many standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiophene-containing triazoles. The results indicated that compounds similar to this compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

Melting points for analogs 9–13 range from 147–207°C, influenced by substituent polarity and crystallinity. For example, compound 10 (indole-substituted) exhibits the highest melting point (206–207°C), likely due to strong intermolecular hydrogen bonding. The target compound’s methoxy group may reduce melting point compared to halogenated analogs (e.g., 12 , 13 ) by introducing steric hindrance .

Analytical Characterization

All analogs in were characterized using $ ^1H $-NMR and mass spectrometry (MS), with elemental analysis validating purity. The target compound would likely require similar techniques, supplemented by X-ray crystallography for absolute configuration determination. Software such as SHELXL (for refinement) and ORTEP-3 (for visualization) are industry standards for structural analysis, as noted in –5 .

Q & A

Q. What are the standard synthetic routes for this compound, and how is reaction progress monitored?

The synthesis typically involves condensation of thiophene-substituted triazole precursors with chloroacetyl chloride or similar reagents. For example, chloroacetylated intermediates are reacted with potassium carbonate in DMF under reflux, with reaction completion monitored via TLC . Purification is achieved through recrystallization (e.g., ethanol/water mixtures) .

Q. Which spectroscopic methods are critical for structural confirmation?

  • IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for acetamide).
  • ¹H/¹³C NMR resolves substituent positions on the triazole and thiophene rings.
  • Mass spectrometry confirms molecular weight and fragmentation patterns .

Q. What are the key intermediates in the synthesis?

Key intermediates include:

  • 4-Methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole , formed via cyclocondensation.
  • Chloroacetylated derivatives , used for N-alkylation of the triazole ring .

Q. How is the thiophene moiety incorporated into the structure?

Thiophene-2-carbaldehyde derivatives undergo nucleophilic substitution or cyclocondensation with hydrazine-carboxamide precursors to form the triazole-thiophene core .

Q. What purification techniques are recommended for isolating the final product?

Recrystallization from ethanol/water mixtures (1:2 ratio) is common. Column chromatography (silica gel, ethyl acetate/hexane) may resolve polar by-products .

Advanced Research Questions

Q. How can computational methods optimize synthetic routes and reduce trial-and-error approaches?

Quantum chemical calculations (e.g., DFT) predict reaction pathways, while ICReDD’s integrated platform combines computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent polarity, temperature) . For example, adjusting DMF vs. ethanol as a solvent can improve yields by 15–20% .

Q. How to troubleshoot low yields in the alkylation step of the triazole ring?

  • Stoichiometry : Excess chloroacetyl chloride (1.5 mol) ensures complete reaction.
  • Catalysts : Potassium carbonate (1.5 mol) enhances nucleophilic substitution.
  • Temperature : Reflux (80–90°C) accelerates kinetics but may require inert atmospheres to prevent decomposition .

Q. What strategies resolve contradictions in reported biological activity data?

  • Assay standardization : Use consistent cell lines (e.g., HepG2 for antitumor studies) and concentrations (IC₅₀ vs. IC₉₀).
  • Orthogonal assays : Combine microbial inhibition (MIC) with enzymatic assays (e.g., COX-2 inhibition) to validate mechanisms .

Q. How to design a structure-activity relationship (SAR) study for bioactivity optimization?

  • Substituent variation : Replace the methoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups.
  • Docking studies : Prioritize modifications to the triazole-thiophene core, which show strong interactions with bacterial dihydrofolate reductase .

Q. What analytical challenges arise in characterizing by-products, and how are they addressed?

By-products with similar polarity (e.g., unreacted intermediates) require advanced techniques:

  • HPLC-MS resolves co-eluting impurities.
  • ²D NMR (HSQC, HMBC) assigns overlapping proton environments in regioisomers .

Methodological Tables

Parameter Optimized Condition Impact on Yield Reference
Solvent (alkylation step)DMF vs. ethanol+15–20% in DMF
Reaction temperature80–90°C under N₂Prevents decomposition
Purification methodEthanol/water (1:2)>95% purity
Biological Assay Key Finding Experimental Detail Reference
Antitumor (MCF-7 cells)IC₅₀ = 12.5 μMMTT assay, 48h incubation
Antimicrobial (E. coli)MIC = 8 μg/mLBroth dilution, 24h

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